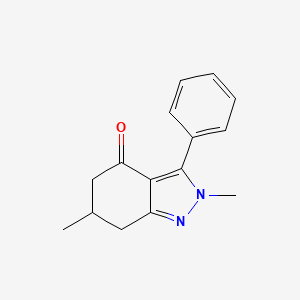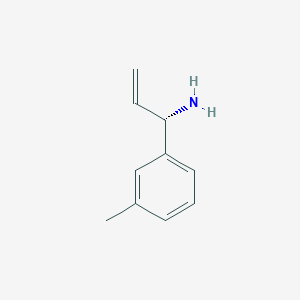
(1S)-1-(3-Methylphenyl)prop-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-Methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of amines It features a phenyl group substituted with a methyl group at the third position and an amine group attached to a prop-2-enyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Methylphenyl)prop-2-enylamine can be achieved through several synthetic routes. One common method involves the alkylation of aniline derivatives with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursor compounds or other large-scale organic synthesis techniques. The specific methods would depend on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the compound can lead to the formation of saturated amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitronium ions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions with amine substrates.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (1S)-1-(3-Methylphenyl)prop-2-enylamine exerts its effects would depend on its specific interactions with molecular targets. Typically, amines can act as nucleophiles, participating in various biochemical pathways. The compound might interact with enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-Phenylprop-2-enylamine: Lacks the methyl group on the phenyl ring.
(1S)-1-(4-Methylphenyl)prop-2-enylamine: Methyl group is at the fourth position on the phenyl ring.
(1S)-1-(2-Methylphenyl)prop-2-enylamine: Methyl group is at the second position on the phenyl ring.
Uniqueness
The presence of the methyl group at the third position on the phenyl ring in (1S)-1-(3-Methylphenyl)prop-2-enylamine may confer unique steric and electronic properties, influencing its reactivity and interactions with other molecules.
Properties
CAS No. |
688362-64-3 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(1S)-1-(3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H13N/c1-3-10(11)9-6-4-5-8(2)7-9/h3-7,10H,1,11H2,2H3/t10-/m0/s1 |
InChI Key |
LIFWNWRSRGOMQB-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](C=C)N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


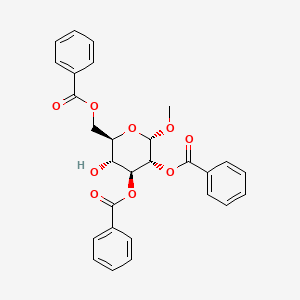
![1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053808.png)



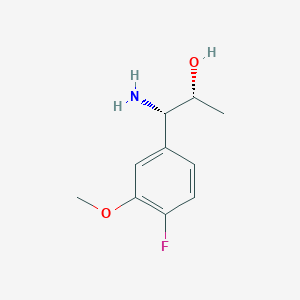
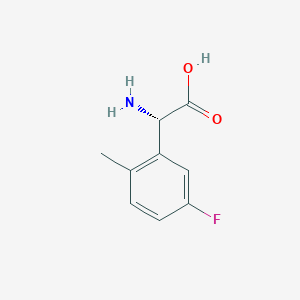

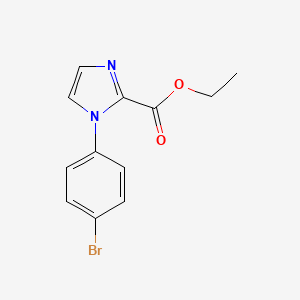

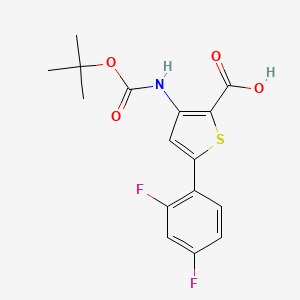
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate](/img/structure/B13053881.png)
![Methyl (S)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13053887.png)
